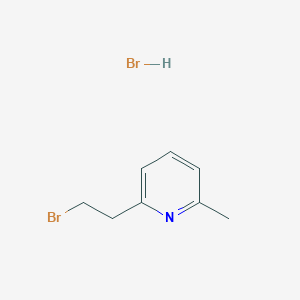

2-(2-Bromoethyl)-6-methylpyridine hydrobromide

Description

2-(2-Bromoethyl)-6-methylpyridine hydrobromide (CAS RN: 356559-13-2) is a pyridine derivative featuring a bromoethyl (-CH2CH2Br) substituent at the 2-position and a methyl (-CH3) group at the 6-position. The hydrobromide salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions . Its molecular formula is C8H11Br2N, with a molecular weight of 297.00 g/mol. The compound is typically synthesized via nickel-catalyzed reactions in methanol, as demonstrated in analogous protocols .

Properties

IUPAC Name |

2-(2-bromoethyl)-6-methylpyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHQNJIEGCDQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 2-Bromo-6-methylpyridine

The synthesis of 2-(2-bromoethyl)-6-methylpyridine hydrobromide generally starts from 2-bromo-6-methylpyridine, which is prepared via a multi-step bromination and diazotization process from 2-amino-6-methylpyridine.

Typical preparation steps for 2-bromo-6-methylpyridine:

| Step | Reagents/Conditions | Details | Yield/Notes |

|---|---|---|---|

| 1 | 2-Amino-6-methylpyridine + 48% HBr | Mix at room temperature | - |

| 2 | Bromine (Br2) addition at -10 to -5 °C over 40 min | Stirring for 1.5 h at low temp | Orange mixture formed |

| 3 | Sodium nitrite (NaNO2) in water added dropwise at -10 to -5 °C | Diazotization step, 1.5 h stirring | - |

| 4 | Sodium hydroxide (NaOH) addition at -10 °C, slow warming to RT | Neutralization and extraction | Yield up to 95% reported |

This method is well-documented and yields high purity 2-bromo-6-methylpyridine suitable for further functionalization.

Introduction of the 2-Bromoethyl Side Chain

The key transformation to obtain 2-(2-bromoethyl)-6-methylpyridine involves the alkylation of 2-bromo-6-methylpyridine with a suitable bromoalkylating agent or by direct bromination of the ethyl side chain.

- Radical bromination of the methyl side chain on 2-bromo-6-methylpyridine using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux with azobisisobutyronitrile (AIBN) as a radical initiator.

| Parameter | Details |

|---|---|

| Starting material | 2-Bromo-6-methylpyridine |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride (CCl4) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Temperature | Reflux (~75 °C) |

| Reaction time | 3–4 hours |

| Workup | Quench with water, extract with ethyl acetate, dry over MgSO4, concentrate, purify by silica gel chromatography |

This method selectively brominates the methyl group to form 2-(bromomethyl)-6-bromopyridine intermediates, which can be further converted to the bromoethyl derivative by nucleophilic substitution or reduction followed by bromination.

Formation of this compound

After obtaining the bromoethyl derivative, the hydrobromide salt is formed by treatment with hydrobromic acid (HBr) or by direct isolation from the reaction mixture if HBr is present.

Typical salt formation procedure:

- Dissolve the bromoethyl compound in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Add hydrobromic acid (aqueous or concentrated) dropwise under stirring.

- Precipitation of the hydrobromide salt occurs.

- Filter, wash, and dry the salt under vacuum.

This step stabilizes the compound and improves its handling and storage properties.

Alternative Synthetic Routes and Improvements

Starting from 5-methylnicotinic acid: A recent environmentally friendly and scalable method uses 5-methylnicotinic acid as the starting material, converting it into the bromomethyl pyridine hydrobromide intermediate by bromination and subsequent functional group transformations, achieving about 65.9% overall yield.

Use of palladium-catalyzed coupling reactions: For related pyridine derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) have been employed to introduce various substituents on the pyridine ring, which can be adapted for preparing bromoethyl derivatives under controlled conditions.

Summary Table of Key Preparation Steps

Research Findings and Considerations

Radical bromination using NBS and AIBN in carbon tetrachloride is a well-established and reproducible method but requires careful temperature control and inert atmosphere to avoid side reactions and overbromination.

The choice of solvent and initiator concentration significantly affects the selectivity and yield.

The hydrobromide salt formation improves compound stability and facilitates purification.

Newer methods starting from 5-methylnicotinic acid offer environmentally friendly alternatives suitable for scale-up, avoiding hazardous reagents like LiAlH4.

Palladium-catalyzed cross-coupling reactions provide versatility in modifying the pyridine ring but are more complex and costly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-6-methylpyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of ethyl-substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

2-(2-Bromoethyl)-6-methylpyridine hydrobromide serves as an important intermediate in the synthesis of various pharmaceuticals. Its bromomethyl group is a reactive site that can be utilized for further functionalization, leading to the development of biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 6-methylpyridine exhibit anticancer properties. The compound can be modified to enhance its activity against specific cancer cell lines, showcasing its potential as a lead compound in drug discovery .

Organic Synthesis

The compound is employed as a reagent in several organic reactions, particularly in the synthesis of other pyridine derivatives. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic chemistry.

Example Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of substituted pyridines.

- Conjugate Addition : It can participate in conjugate addition reactions with acrylates, facilitating the formation of complex molecular architectures .

Materials Science

In materials science, this compound is utilized in the preparation of polymeric materials and coatings. The bromine functionality can initiate polymerization processes, leading to novel materials with tailored properties.

Application Example:

- Polymer Synthesis : The compound can act as a monomer or crosslinking agent in the production of polymers with specific mechanical and thermal properties.

Coordination Chemistry

The compound's ability to form metal complexes expands its utility in coordination chemistry. It can serve as a ligand for various metal ions, leading to the formation of organometallic compounds that have applications in catalysis and materials development.

Research Insights:

Studies have shown that metal complexes formed with this compound exhibit interesting catalytic properties, particularly in organic transformations .

Environmental Chemistry

The environmentally friendly synthesis methods for producing this compound are noteworthy. Research emphasizes green chemistry principles by utilizing less toxic reagents and conditions that minimize environmental impact during its synthesis .

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-methylpyridine hydrobromide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This property is particularly useful in the synthesis of complex organic compounds and in the study of biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the physicochemical properties and applications of 2-(2-Bromoethyl)-6-methylpyridine hydrobromide with structurally related compounds:

Key Observations:

Substituent Effects: The bromoethyl group in the target compound provides a longer alkyl chain compared to bromomethyl analogs (e.g., 68470-59-7), influencing steric hindrance and reaction pathways.

Salt Form vs. Free Base :

- The hydrobromide salt improves aqueous solubility compared to neutral analogs like 2-Bromo-6-methylpyridine, facilitating use in hydrophilic reaction environments .

Reactivity :

- The target compound’s bromoethyl group acts as a superior leaving group in alkylation reactions compared to bromomethyl derivatives, enabling efficient coupling with amines or thiols .

- In contrast, 2-Bromo-6-methylpyridine (5315-25-3) is more suited for cross-coupling reactions due to its simpler structure and lower steric demand .

Biological Activity

2-(2-Bromoethyl)-6-methylpyridine hydrobromide is a chemical compound with the molecular formula C₈H₁₁Br₂N. It features a pyridine ring substituted with a bromoethyl group at the 2-position and a methyl group at the 6-position. This compound is typically encountered in its hydrobromide salt form, which enhances its solubility and stability in various solvents. The unique structural features of this compound suggest potential biological activities, although specific data remains limited.

The compound's structure allows for various interactions in biological systems, particularly due to the presence of both bromoethyl and methyl groups. These substituents can influence its reactivity and interaction with biological nucleophiles, making it a candidate for further investigation in medicinal chemistry.

While specific mechanisms of action for this compound have not been thoroughly documented, compounds containing bromoethyl groups are known to exhibit significant biological activities. They can function as alkylating agents , potentially interacting with nucleophilic sites in biological molecules, leading to cytotoxic effects. Such properties warrant further exploration regarding their implications for drug design and development.

Biological Activity Overview

Research into the biological activity of similar pyridine derivatives indicates potential applications in various fields, including:

- Antibacterial Activity : Some pyridine derivatives have shown effectiveness against resistant bacterial strains.

- Antifungal Properties : Certain compounds within this class have been explored for their antifungal capabilities.

- Alkylating Agents : The ability to interact with DNA and proteins positions these compounds as potential chemotherapeutic agents.

Comparative Analysis of Similar Compounds

The following table summarizes some structural analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromoethylpyridine | Bromoethyl group at the 2-position | Simpler structure; lacks methyl substitution |

| 5-(Bromomethyl)-2-methylpyridine | Bromo group at the 5-position | Different reactivity due to position of bromine |

| 4-(Bromomethyl)pyridine | Bromo group at the 4-position | Less steric hindrance compared to target compound |

| 5-(2-Bromoethyl)-3-methylpyridine | Methyl group at the 3-position | Varying reactivity patterns due to methyl position |

Case Studies

- Antibacterial Screening : A study conducted on pyridine derivatives demonstrated that compounds similar to this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that further exploration of this compound could yield valuable insights into its antibacterial properties .

- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that alkylating agents derived from pyridine structures can induce apoptosis in cancer cell lines. The unique bromoalkyl and methyl substituents may enhance this effect, warranting additional research into their mechanisms .

- Synthesis and Reactivity Studies : Research on related compounds has focused on their synthesis and reactivity with biological nucleophiles, providing insights into their potential as therapeutic agents. The interaction studies help elucidate the implications for drug design and toxicity profiles .

Q & A

Q. Q1. What are the recommended methods for synthesizing 2-(2-Bromoethyl)-6-methylpyridine hydrobromide?

A1. Synthesis typically involves halogenation or alkylation of 6-methylpyridine derivatives. A validated approach includes:

- Step 1: React 6-methylpyridine with 1,2-dibromoethane in the presence of a nickel catalyst (e.g., NiCl₂(PPh₃)₂) to form the bromoethyl intermediate .

- Step 2: Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Step 3: Treat the intermediate with hydrobromic acid (HBr) in anhydrous conditions to yield the hydrobromide salt .

Key parameters: Reaction temperatures (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of HBr to avoid over-acidification .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

A2. Use a combination of:

- NMR spectroscopy: Confirm regioselectivity of bromination (¹H NMR: δ 2.5 ppm for methyl group, δ 3.8–4.2 ppm for bromoethyl protons) .

- HPLC-MS: Verify purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z 265.0) .

- Elemental analysis: Validate stoichiometry (C: 31.1%, H: 3.5%, Br: 55.2%) .

Advanced Research Questions

Q. Q3. How can researchers optimize catalytic coupling reactions involving this compound?

A3. This compound serves as a precursor for bipyridine ligands. Optimization strategies include:

- Catalyst selection: Nickel or palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in synthesizing 6,6′-dimethyl-2,2′-bipyridine .

- Solvent effects: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states during coupling .

- Temperature control: Maintain 70–90°C to balance reaction rate and side-product formation (e.g., debromination) .

Note: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Q4. How should researchers address discrepancies in reported melting points (e.g., 174–180°C vs. 203–205°C)?

A4. Variations arise from hydration states or impurities. Mitigation steps:

- Recrystallization: Purify the compound via slow evaporation from ethanol/water (1:2 v/v) .

- Thermogravimetric analysis (TGA): Confirm decomposition profiles to distinguish between anhydrous and hydrated forms .

- PXRD: Compare crystallographic data with literature (e.g., JCPDS files) to identify polymorphic forms .

Q. Q5. What are the key considerations for handling this compound’s reactivity in aqueous environments?

A5. The hydrobromide salt is hygroscopic and prone to hydrolysis. Best practices:

- Storage: Keep in desiccators with P₂O₅ under inert gas .

- Reaction conditions: Avoid protic solvents (e.g., H₂O, MeOH) unless hydrolysis is intentional. For aqueous work, use buffered solutions (pH 4–6) to minimize decomposition .

- By-product monitoring: Analyze reaction mixtures for 6-methylpyridine (GC-MS retention time ~8.2 min) as a hydrolysis indicator .

Data Contradiction Analysis

Q. Q6. How to resolve conflicting reports on this compound’s stability under light exposure?

A6. Stability discrepancies may stem from:

- Photolytic pathways: UV-Vis spectroscopy (λmax 270 nm) reveals degradation via C-Br bond cleavage. Use amber glassware and UV-blocking filters during experiments .

- Radical inhibitors: Add 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated decomposition .

Validation: Conduct accelerated aging studies (40°C/75% RH for 14 days) with HPLC-MS to quantify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.